molecular formula C10H6ClNO B13039191 8-Chloroquinoline-5-carbaldehyde

8-Chloroquinoline-5-carbaldehyde

Cat. No.: B13039191
M. Wt: 191.61 g/mol
InChI Key: GBRVZVNPLNWHLG-UHFFFAOYSA-N
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Description

8-Chloroquinoline-5-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by the presence of a chloro group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as reagents . The reaction proceeds by heating the starting materials to facilitate the formation of the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of catalysts such as L-proline has been reported to improve product yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.

Major Products Formed:

    Oxidation: 8-Chloroquinoline-5-carboxylic acid.

    Reduction: 8-Chloroquinoline-5-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloroquinoline-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The specific pathways and targets depend on the biological context and the derivative being studied.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinoline-4-carbaldehyde
  • 6-Chloroquinoline-5-carbaldehyde

Comparison: 8-Chloroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other chloroquinoline derivatives, it may exhibit different pharmacological profiles and synthetic utility .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

8-chloroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H

InChI Key

GBRVZVNPLNWHLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)C=O

Origin of Product

United States

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